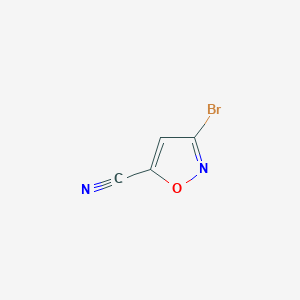
4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride
Übersicht
Beschreibung
“4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1267091-29-1 . Its molecular weight is 293.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(3-nitrophenoxy)benzenecarboximidamide hydrochloride . The InChI code for this compound is 1S/C13H11N3O3.ClH/c14-13(15)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)16(17)18;/h1-8H,(H3,14,15);1H .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H12ClN3O3 . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds
The compound 1,4-bis(4-nitrophenoxy)benzene (144BNPB) was synthesized through a condensation reaction between hydroquinone and para-chloronitrobenzene, followed by reduction into 1,4-bis(4-aminophenoxy)benzene (144BAPB) in the presence of Pd/C-hydrazine hydrate. This process was used to create various aromatic polyamic acid resins and corresponding polyimide resins, with their properties studied in detail (Fu Ju-sun, 2007).
Applications in Polymer and Resin Synthesis
1,3-Bis(4-aminophenoxy)benzene and its polyimides were synthesized from 1,3-bis(4-nitrophenoxy)benzene, showcasing the compound's utility in creating materials with varied molecular structures. This includes the development of aromatic polyamic acid resins and their corresponding polyimide resins, which were extensively studied for their properties (Zhao Jiong-xin, 2006).
Material Science and Engineering
The synthesis of 1,4-bis(4-nitrophenoxy)-2,5-diterbutyl benzene and its conversion into a high purity white crystal powder (1,4-bis(4-aminophenoxy)-2,5-diterbutyl benzene) has applications in the field of material science. These compounds are used to prepare polyamic acid solutions and polyimide films, which are then studied for their properties, highlighting the significance of these chemical processes in the development of advanced materials (Xu Yong-fen, 2008).
Environmental Impact Studies
Research on compounds like 1,3,5-trichloro-2-(4-nitrophenoxy)benzene (CNP), a herbicide, and its identification in environmental biota like shellfish, reflects the environmental implications of these chemicals. The discovery of CNP in mussels from Tokyo Bay at significant levels (approximately 1 ppm on a wet basis) indicates the potential environmental and ecological impact of such compounds (T. Yamagishi et al., 1978).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-nitrophenoxy)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3.ClH/c14-13(15)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)16(17)18;/h1-8H,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIUVKUGNSJMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=N)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)


![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)




![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)

